molecular formula C12H22N2O3 B6343900 tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1367679-67-1

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B6343900
CAS No.: 1367679-67-1
M. Wt: 242.31 g/mol
InChI Key: SJJAJFBYYNQAQQ-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-2-oxa-5-azaspiro[35]nonane-5-carboxylate is a synthetic organic compound with the molecular formula C12H22N2O3 It is characterized by a spirocyclic structure, which includes an oxazolidine ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diol and an amine.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction using tert-butyl chloroformate.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-9(13)6-12(14)7-16-8-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJAJFBYYNQAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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